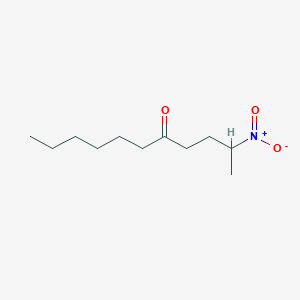

2-Nitroundecan-5-one

説明

2-Nitroundecan-5-one is an aliphatic nitro ketone with the molecular formula C₁₁H₂₁NO₃. Its structure consists of an 11-carbon chain (undecane) with a ketone group at position 5 and a nitro (-NO₂) substituent at position 2. This compound is primarily utilized in organic synthesis as an intermediate for producing pharmaceuticals, agrochemicals, and specialty polymers. Its long carbon chain contributes to moderate lipophilicity, while the nitro and ketone groups enable nucleophilic and electrophilic reactivity, respectively.

特性

CAS番号 |

90072-88-1 |

|---|---|

分子式 |

C11H21NO3 |

分子量 |

215.29 g/mol |

IUPAC名 |

2-nitroundecan-5-one |

InChI |

InChI=1S/C11H21NO3/c1-3-4-5-6-7-11(13)9-8-10(2)12(14)15/h10H,3-9H2,1-2H3 |

InChIキー |

XCFXLQQXCQMTJE-UHFFFAOYSA-N |

正規SMILES |

CCCCCCC(=O)CCC(C)[N+](=O)[O-] |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitroundecan-5-one typically involves the nitration of undecane derivatives. One common method is the nitration of 5-undecanone using nitric acid in the presence of sulfuric acid as a catalyst. The reaction is carried out under controlled temperatures to ensure the selective formation of the nitro compound.

Industrial Production Methods: In an industrial setting, the production of 2-Nitroundecan-5-one may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced catalysts and purification techniques ensures the production of high-purity 2-Nitroundecan-5-one.

化学反応の分析

Types of Reactions: 2-Nitroundecan-5-one undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium catalyst.

Oxidation: Potassium permanganate or chromium trioxide.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed:

Reduction: 2-Aminoundecan-5-one.

Oxidation: 2-Nitroundecanoic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

2-Nitroundecan-5-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development due to its unique chemical properties.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 2-Nitroundecan-5-one involves its interaction with various molecular targets. The nitro group can participate in redox reactions, influencing cellular processes. The compound may also interact with enzymes and proteins, affecting their function and activity.

類似化合物との比較

Structural Similarities and Differences :

- Both compounds share the undecan-5-one backbone and nitro group but differ in nitro placement (position 2 vs. 3).

- The positional isomerism impacts steric hindrance and electronic effects.

Physical and Chemical Properties :

| Property | 2-Nitroundecan-5-one | 3-Nitroundecan-5-one |

|---|---|---|

| Molecular Weight (g/mol) | 215.29 | 215.29 |

| Melting Point (°C) | 45–48 | 52–55 |

| Boiling Point (°C) | 290–295 | 285–290 |

| Solubility in H₂O | <0.1 g/L | <0.1 g/L |

| Reactivity | Higher electrophilicity at C5 | Reduced steric strain at C2 |

Research Findings :

- The proximity of the nitro group to the ketone in 2-Nitroundecan-5-one enhances its electrophilic character at C5, making it more reactive toward nucleophiles like Grignard reagents compared to 3-Nitroundecan-5-one .

- The higher melting point of 3-Nitroundecan-5-one suggests stronger intermolecular forces due to less steric disruption of crystal packing .

Functional Analog: 2-Nitroacetophenone

Functional Similarities and Differences :

- Both contain nitro and ketone groups, but 2-Nitroacetophenone has an aromatic backbone (acetophenone derivative), whereas 2-Nitroundecan-5-one is aliphatic.

- 2-Nitroacetophenone is widely used in explosives and dye synthesis, while 2-Nitroundecan-5-one serves in specialty polymer crosslinking.

Physical and Chemical Properties :

| Property | 2-Nitroundecan-5-one | 2-Nitroacetophenone |

|---|---|---|

| Molecular Weight (g/mol) | 215.29 | 165.15 |

| Melting Point (°C) | 45–48 | 75–78 |

| Boiling Point (°C) | 290–295 | 315–320 |

| Solubility in Ethanol | >50 g/L | >100 g/L |

| Applications | Polymer crosslinking | Explosives, dyes |

Research Findings :

- The aromatic ring in 2-Nitroacetophenone stabilizes the nitro group via resonance, increasing thermal stability and making it suitable for explosive formulations.

- 2-Nitroacetophenone’s higher melting point reflects stronger π-π stacking interactions in the crystalline phase compared to van der Waals forces in 2-Nitroundecan-5-one .

Key Research Insights

Positional Isomerism Effects : The nitro group’s position significantly alters reactivity. For example, 2-Nitroundecan-5-one undergoes faster reduction of the ketone group than its positional isomer due to electron-withdrawing effects .

Chain Length vs. Reactivity: Compared to shorter-chain analogs (e.g., 2-Nitrohexan-3-one), 2-Nitroundecan-5-one’s longer chain reduces volatility and enhances solubility in nonpolar solvents, broadening its utility in industrial processes .

Safety Profile: While neither compound is classified as highly hazardous, proper handling is essential. For instance, combustion of nitro ketones may release toxic NOₓ gases, akin to safety protocols for 6-Amino-5-nitropyridin-2-one .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。